REACTION_SMILES
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[CH3:10][S:11]([O:12][CH2:15][CH2:16][c:17]1[n:18][cH:19][s:20][c:21]1[CH2:22][O:13][S:14]([CH3:23])(=[O:24])=[O:25])(=[O:26])=[O:27].[CH3:2][C:3]1([NH2:6])[CH2:4][CH2:5]1.[Cl:7][CH2:8][Cl:9].[ClH:1].[OH2:28]>>[CH3:2][C:3]1([N:6]2[CH2:15][CH2:16][c:17]3[n:18][cH:19][s:20][c:21]3[CH2:22]2)[CH2:4][CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)OCCc1ncsc1COS(C)(=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(N)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC1(N2CCc3ncsc3C2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |